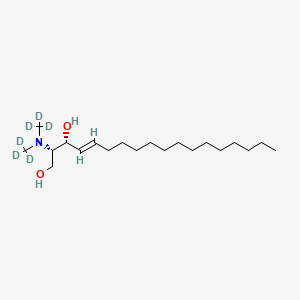

D-erythro-N,N-Dimethylsphingosine-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-erythro-N,N-Dimethylsphingosine-d6: is a deuterated analog of D-erythro-N,N-Dimethylsphingosine, a sphingosine derivative. This compound is primarily used in biochemical research due to its ability to inhibit protein kinase C and sphingosine kinase, making it a valuable tool in studying cellular signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-N,N-Dimethylsphingosine-d6 involves the deuteration of D-erythro-N,N-Dimethylsphingosine. The process typically includes the following steps:

Starting Material: The synthesis begins with D-erythro-sphingosine.

Dimethylation: The hydroxyl groups of D-erythro-sphingosine are dimethylated using dimethyl sulfate or a similar reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: D-erythro-N,N-Dimethylsphingosine-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: D-erythro-N,N-Dimethylsphingosine-d6 is used as a reference standard in mass spectrometry due to its deuterated nature, which helps in distinguishing it from non-deuterated analogs .

Biology: In biological research, this compound is used to study the role of sphingosine kinases and protein kinase C in cellular signaling pathways. It helps in understanding the mechanisms of cell growth, differentiation, and apoptosis .

Medicine: this compound is investigated for its potential therapeutic applications, particularly in cancer research. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for anti-cancer drug development .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting sphingosine kinases and protein kinase C. It is also used in the quality control of pharmaceutical products .

Wirkmechanismus

D-erythro-N,N-Dimethylsphingosine-d6 exerts its effects by inhibiting protein kinase C and sphingosine kinase. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular signaling. The compound also induces apoptosis by activating caspases and other apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

D-erythro-N,N-Dimethylsphingosine: The non-deuterated analog with similar inhibitory effects on protein kinase C and sphingosine kinase.

N,N-Dimethylsphingosine: Another analog that inhibits sphingosine kinase and protein kinase C but lacks the deuterium atoms.

Uniqueness: D-erythro-N,N-Dimethylsphingosine-d6 is unique due to its deuterated nature, which provides distinct advantages in mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for better differentiation and quantification in complex biological samples .

Biologische Aktivität

D-erythro-N,N-Dimethylsphingosine-d6 (DMS-d6) is a deuterated analog of D-erythro-N,N-Dimethylsphingosine, primarily utilized in biochemical research to explore its effects on cellular signaling pathways. This compound has garnered attention due to its ability to inhibit key enzymes such as protein kinase C (PKC) and sphingosine kinase (SphK), which are pivotal in various biological processes including cell proliferation, apoptosis, and inflammation.

DMS-d6 is synthesized through the dimethylation of D-erythro-sphingosine followed by deuteration. The synthesis process typically involves:

- Starting Material : D-erythro-sphingosine.

- Dimethylation : Hydroxyl groups are dimethylated using reagents like dimethyl sulfate.

- Deuteration : The dimethylated product is treated with deuterated reagents, enhancing its mass spectrometric properties.

DMS-d6 operates primarily by inhibiting sphingosine kinase and protein kinase C. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular signaling. Specifically, DMS-d6 has been shown to:

- Induce apoptosis in certain cancer cell lines by activating caspases and other apoptotic pathways.

- Modulate the activity of various signaling pathways, including ERK1/2 and Akt signaling, which are crucial for cell growth and survival.

Inhibition of Protein Kinase C

Research indicates that DMS-d6 effectively inhibits PKC activity. For instance, studies have demonstrated that both synthetic D-erythro-sphingosine and DMS-d6 exhibit equipotent inhibition of PKC in vitro using human platelets and purified enzyme assays .

Impact on Vascular Smooth Muscle Cells (VSMCs)

DMS-d6 has been evaluated for its effects on VSMC proliferation and apoptosis. A study reported that DMS-d6 reduced [^3H]-thymidine incorporation in VSMCs in a dose-dependent manner, indicating its potential as an anti-proliferative agent . Additionally, local administration of DMS-d6 in animal models showed significant reductions in neointimal formation following vascular injury, suggesting therapeutic potential in preventing restenosis .

Therapeutic Applications

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Biological Effects |

|---|---|---|

| D-erythro-N,N-Dimethylsphingosine | Inhibits PKC and SphK | Induces apoptosis; modulates cell signaling |

| N,N-Dimethylsphingosine | Inhibits SphK; enhances EGF receptor | Promotes cell proliferation; involved in neuropathic pain |

| This compound | Inhibits PKC; induces apoptosis | Anti-cancer properties; reduces neointimal formation |

Case Studies

- Cancer Research : In a study investigating the effects of DMS-d6 on various cancer cell lines, it was found to induce significant apoptosis through caspase activation, highlighting its potential as an anti-cancer therapeutic .

- Cardiovascular Applications : A study focusing on vascular smooth muscle cells demonstrated that DMS-d6 could significantly inhibit cell proliferation and reduce neointimal hyperplasia after vascular injury, suggesting its utility in cardiovascular therapies .

Eigenschaften

IUPAC Name |

(E,2S,3R)-2-[bis(trideuteriomethyl)amino]octadec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXOQXUDKDCXME-IJEPZDFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.